molecular formula C18H30O B13852838 (2E,4E,14Z)-Octadeca-2,4,14-trienal

(2E,4E,14Z)-Octadeca-2,4,14-trienal

Cat. No.: B13852838
M. Wt: 262.4 g/mol
InChI Key: SSJYAVVWPIMYBT-HCXQZVPVSA-N
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Description

(2E,4E,14Z)-Octadeca-2,4,14-trienal is a biochemical intermediate with significant relevance in natural product and oncology research. This compound serves as a key synthetic precursor to (4E,14Z)-Sphingadienine-C18, a sphingoid base that is a fundamental constituent of sea cucumber cerebroside . Sphingoid bases are of high interest in biochemical studies due to their diverse cellular activities. Research indicates that the resulting sphingadienine may exhibit cytotoxicity activity against human colon cancer cells, positioning this intermediate as a valuable compound for probing new chemotherapeutic pathways and understanding the mechanisms of cell death in malignancies . This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use by qualified professionals and is not for human consumption.

Properties

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

(2E,4E,14Z)-octadeca-2,4,14-trienal

InChI

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h4-5,14-18H,2-3,6-13H2,1H3/b5-4-,15-14+,17-16+

InChI Key

SSJYAVVWPIMYBT-HCXQZVPVSA-N

Isomeric SMILES

CCC/C=C\CCCCCCCC/C=C/C=C/C=O

Canonical SMILES

CCCC=CCCCCCCCCC=CC=CC=O

Origin of Product

United States

Preparation Methods

Wittig and Horner-Wadsworth-Emmons (HWE) Olefination

  • Method: Sequential Wittig or HWE reactions are employed to install the conjugated double bonds in the desired E or Z configuration.
  • Details:
    • An aldehyde or ketone precursor is reacted with phosphonium ylides or phosphonate esters to form the double bonds.
    • The stereochemistry is controlled by the choice of reagents and reaction conditions.
  • Advantages: High stereoselectivity and functional group tolerance.
  • Example: Starting from a suitable aldehyde intermediate, two consecutive olefination steps install the 2E and 4E double bonds. The 14Z double bond is introduced in a later step using a Z-selective olefination protocol.

Partial Reduction and Isomerization

  • Method: Polyunsaturated precursors with triple bonds or fully conjugated systems undergo selective partial hydrogenation or photoisomerization to yield the desired triene configuration.
  • Details:
    • Use of Lindlar catalyst or other poisoned catalysts for partial hydrogenation to Z-alkenes.
    • Photoisomerization under controlled UV light can convert E to Z double bonds selectively, especially at the 14th position.
  • Example: Irradiation of (2E,4E,6E)-octadecatrienal derivatives with a high-pressure mercury lamp in methanol has been reported to induce isomerization to produce the 14Z isomer.

Cross-Coupling Reactions

  • Method: Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) to assemble the carbon chain with desired unsaturation patterns.
  • Details:
    • Coupling of vinyl or allyl halides with organoboron or organostannane reagents.
    • Enables modular synthesis of the triene system.
  • Advantages: High regio- and stereocontrol, scalability.

Specific Reported Preparation Example

A notable preparation method involves the following sequence:

Step Reaction Type Starting Material Conditions Outcome
1 Wittig Olefination Octadecanal or shorter aldehyde Phosphonium ylide, base Installation of 2E double bond
2 Horner-Wadsworth-Emmons Intermediate aldehyde Phosphonate ester, base Installation of 4E double bond
3 Partial Hydrogenation Conjugated polyunsaturated precursor Lindlar catalyst, H2, mild temp Selective Z double bond formation at C14
4 Purification and Isolation Crude reaction mixture Chromatography Pure (2E,4E,14Z)-Octadeca-2,4,14-trienal

This method allows for high stereochemical fidelity and yields a compound suitable for fragrance applications.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:
    • $$^{1}H$$-NMR shows characteristic vinyl proton signals with coupling constants confirming E (J ~15 Hz) and Z (J ~10 Hz) configurations.
    • Aldehyde proton appears downfield (~9.5-10 ppm).
  • Mass Spectrometry (GC-MS):
    • Molecular ion peak consistent with C18H30O.
    • Fragmentation pattern includes peaks at m/z 81, 55, and 152, characteristic for conjugated aldehydes.
  • UV-Vis Spectroscopy:
    • Conjugated triene system absorbs strongly in the UV region (~370 nm), useful for monitoring isomerization during synthesis.

Patents and Industrial Preparation

  • Patents related to fragrance compositions describe methods to retain flavor and fragrance of compounds like (2E,4E,14Z)-Octadeca-2,4,14-trienal during heating and processing, implying industrial-scale preparation methods involving encapsulation or stabilization.
  • Production methods emphasize mild reaction conditions to prevent isomerization or degradation of sensitive double bonds.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Challenges
Wittig/HWE Olefination Phosphonium ylides, phosphonates High stereoselectivity Multi-step, sensitive to moisture
Partial Hydrogenation/Isomerization Lindlar catalyst, UV irradiation Selective Z-configuration Control of over-reduction
Cross-Coupling Reactions Pd catalysts, vinyl halides Modular, scalable Requires organometallic reagents
Encapsulation for Stability Cyclodextrins, polymers Flavor retention in products Additional processing steps

Chemical Reactions Analysis

Types of Reactions

(2E,4E,14Z)-Octadeca-2,4,14-trienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The double bonds in the compound can undergo electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) can be used for addition reactions across the double bonds.

Major Products Formed

    Oxidation: Formation of octadecanoic acid.

    Reduction: Formation of octadecanol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry (2E,4E,14Z)-Octadeca-2,4,14-trienal serves as a model compound for studying the reactivity of polyunsaturated aldehydes.
  • Biology It is investigated for its potential role in biological signaling pathways and as a potential biomarker for oxidative stress.
  • Medicine The compound is explored for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
  • Industrial (2E,4E,14Z)-Octadeca-2,4,14-trienal is utilized in the synthesis of specialty chemicals and as a precursor in the production of fragrances and flavors.

Chemical Reactions and Analysis

(2E,4E,14Z)-Octadeca-2,4,14-trienal undergoes several chemical reactions, which contributes to its diverse applications:

  • Oxidation: The aldehyde group in (2E,4E,14Z)-Octadeca-2,4,14-trienal can be further oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and ozone. The major product formed is octadecanoic acid.
  • Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. The major product formed is octadecanol.
  • Substitution: The double bonds in the compound can undergo electrophilic addition reactions using reagents like halogens (e.g., bromine) for addition reactions across the double bonds, leading to the formation of halogenated derivatives.

Industrial Applications

Mechanism of Action

The mechanism of action of (2E,4,14Z)-Octadeca-2,4,14-trienal involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate signaling pathways by forming adducts with proteins and nucleic acids, leading to changes in cellular functions. Its effects are mediated through the activation or inhibition of specific enzymes, such as cyclooxygenases and lipoxygenases, which play a role in inflammatory responses.

Comparison with Similar Compounds

Table 1: Key Structural Features of (2E,4E,14Z)-Octadeca-2,4,14-trienal and Analogues

Compound Name Structure (Double Bonds) Chain Length Functional Groups Source/Biological Relevance
(2E,4E,14Z)-Octadeca-2,4,14-trienal 2E, 4E, 14Z C18 Aldehyde, Piperidine Piper retrofractum (novel)
(2E,4E)-2-Methyl-2,4-undecadienal (12) 2E, 4E C11 Aldehyde, Methyl branch Synthetic (GC/MS validated)
Piperine 2E, 4E C17 Piperidine, Amide Common in Piper spp.
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol 2E, 6E C15 Alcohol, Methyl branches Isotope-labeled standard

Key Observations :

Chain Length and Unsaturation: The target compound’s extended C18 chain with three double bonds distinguishes it from shorter analogues like (2E,4E)-2-methyl-2,4-undecadienal (C11, two double bonds) .

Functional Groups : Unlike piperine (an amide-linked piperidine alkaloid), the target compound features an aldehyde group, which may confer distinct reactivity in nucleophilic interactions .

Synthetic Accessibility : The synthesis of (2E,4E)-2-methyl-2,4-undecadienal (12) achieved a 30:1 E/Z isomer ratio via acid-catalyzed deprotection, highlighting the challenge of stereochemical control in polyunsaturated aldehydes . In contrast, the natural isolation of (2E,4E,14Z)-octadeca-2,4,14-trienal suggests enzymatic precision in double bond positioning .

Spectral and Analytical Data

  • NMR Profiles : The target compound’s ¹H-NMR signals for conjugated dienals (δ ~9.5 ppm for aldehyde protons) align with those of (2E,4E)-2-methyl-2,4-undecadienal (δ 9.48 ppm) . However, the 14Z double bond introduces distinct coupling constants (e.g., J = 10–12 Hz for Z vs. 15 Hz for E).
  • Mass Spectrometry: The molecular ion peak at m/z 304 (C₁₈H₂₇NO) for the target compound contrasts with simpler fragments observed in shorter-chain aldehydes (e.g., m/z 166 for compound 12) .

Computational and Functional Group Analysis

Algorithmic structure comparison (e.g., maximal common subgraph detection) categorizes the target compound within the “unsaturated aldehyde” cluster, sharing functional group motifs with (2E,4E)-2-methyl-2,4-undecadienal but diverging in chain length and stereochemistry . Its piperidine moiety further links it to alkaloids like piperine, though the aldehyde group places it in a distinct biochemical niche .

Research Implications

The unique 14Z configuration and aldehyde functionality of (2E,4E,14Z)-octadeca-2,4,14-trienal warrant further studies on its:

  • Synthetic Pathways : Optimization of Z-selective cross-coupling reactions for large-scale production.
  • Biological Activity : Screening against microbial or cancer cell lines to assess bioactivity relative to piperine and other Piper alkaloids.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E,4E,14Z)-Octadeca-2,4,14-trienal, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with literature reviews to identify existing synthetic pathways (e.g., Wittig reactions, enzymatic synthesis). Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading) and monitor outcomes via GC-MS or HPLC. Compare yields and stereoselectivity across methods, and validate reproducibility through triplicate trials .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (2E,4E,14Z)-Octadeca-2,4,14-trienal?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT for double-bond configuration), IR (for functional groups), and UV-Vis (for conjugated systems). Use chiral GC or HPLC with polar stationary phases to resolve geometric isomers. Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How can researchers establish a reliable bioassay framework to study the compound’s role in insect pheromone systems?

  • Methodological Answer : Design dose-response experiments using electroantennography (EAG) or wind-tunnel assays. Include negative controls (solvent-only) and positive controls (known pheromones). Statistically analyze behavioral thresholds (e.g., ANOVA with post-hoc Tukey tests) and correlate results with field observations .

Advanced Research Questions

Q. How can computational modeling predict the interaction of (2E,4E,14Z)-Octadeca-2,4,14-trienal with olfactory receptors, and what experimental validation strategies are required?

  • Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using receptor crystal structures or homology models. Validate predictions via site-directed mutagenesis of receptor binding pockets and measure ligand-receptor affinity via surface plasmon resonance (SPR) or fluorescence polarization .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., species-specific responses) for this compound?

  • Methodological Answer : Conduct meta-analyses of published datasets to identify confounding variables (e.g., purity, assay conditions). Replicate divergent studies under standardized protocols, and use multivariate regression to isolate factors influencing bioactivity .

Q. How can isotopic labeling (e.g., ¹³C or ²H) trace the biosynthetic pathways of (2E,4E,14Z)-Octadeca-2,4,14-trienal in vivo?

  • Methodological Answer : Administer labeled precursors (e.g., ¹³C-acetate) to model organisms. Extract metabolites at timed intervals and analyze via LC-MS/MS with stable isotope tracing. Compare fragmentation patterns to elucidate intermediate steps .

Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in ecological studies involving this compound?

  • Methodological Answer : Apply generalized additive models (GAMs) or machine learning (e.g., random forests) to account for environmental covariates. Use bootstrapping to estimate confidence intervals for EC₅₀ values and assess model robustness via cross-validation .

Methodological Considerations

  • Theoretical Frameworks : Anchor studies in chemical ecology or lipid signaling theories to contextualize hypotheses and experimental designs .
  • Data Reproducibility : Document all protocols in compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data repositories and metadata .
  • Peer Review Preparation : Structure manuscripts to highlight theoretical relevance, methodological rigor, and comparative analysis with prior work .

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